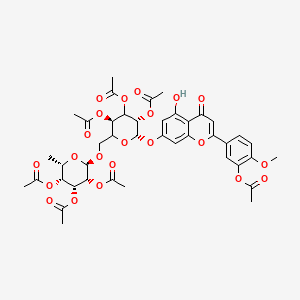
2',2'',3',3'',3'''4',4''-Heptacetyl 5-Hydroxy Diosmin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,2’‘,3’,3’‘,3’‘‘4’,4’'-Heptacetyl 5-Hydroxy Diosmin is a complex organic compound derived from diosmin, a flavonoid glycoside found primarily in citrus fruits
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,2’‘,3’,3’‘,3’‘‘4’,4’'-Heptacetyl 5-Hydroxy Diosmin typically involves the acetylation of diosmin. The process begins with the extraction of diosmin from natural sources, followed by its purification. The purified diosmin is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective acetylation of the hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of 2’,2’‘,3’,3’‘,3’‘‘4’,4’'-Heptacetyl 5-Hydroxy Diosmin involves large-scale extraction and purification of diosmin, followed by its acetylation in batch or continuous reactors. The use of advanced purification techniques such as chromatography ensures the high purity of the final product.
化学反应分析
Types of Reactions
2’,2’‘,3’,3’‘,3’‘‘4’,4’'-Heptacetyl 5-Hydroxy Diosmin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Compounds with substituted functional groups.
科学研究应用
2’,2’‘,3’,3’‘,3’‘‘4’,4’'-Heptacetyl 5-Hydroxy Diosmin has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying acetylation reactions.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating conditions such as chronic venous insufficiency and hemorrhoids.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
作用机制
The mechanism of action of 2’,2’‘,3’,3’‘,3’‘‘4’,4’'-Heptacetyl 5-Hydroxy Diosmin involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Vascular Effects: Strengthening blood vessel walls and improving blood flow.
相似化合物的比较
Similar Compounds
Diosmin: The parent compound, known for its vascular protective effects.
Hesperidin: Another flavonoid glycoside with similar antioxidant and anti-inflammatory properties.
Rutin: A flavonoid with comparable biological activities.
Uniqueness
2’,2’‘,3’,3’‘,3’‘‘4’,4’'-Heptacetyl 5-Hydroxy Diosmin is unique due to its multiple acetyl groups, which enhance its lipophilicity and potentially improve its bioavailability and therapeutic efficacy compared to its parent compound and other similar flavonoids.
生物活性
2',2'',3',3'',3'''4',4''-Heptacetyl 5-Hydroxy Diosmin is a flavonoid derivative of diosmin, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment, anti-inflammatory responses, and metabolic disorders. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C42H46O22 with a molecular weight of approximately 902.8 g/mol. Its structure features multiple acetyl groups that enhance its solubility and bioactivity. The compound's detailed structure is represented in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₄₂H₄₆O₂₂ |
| Molecular Weight | 902.8 g/mol |
| CAS Number | 705974-40-9 |
| Appearance | Yellow powder |
| Solubility | Not specified |
Anticancer Activity
Research indicates that derivatives of diosmin exhibit significant anticancer properties. A study highlighted that compounds structurally related to diosmin can inhibit the growth of various cancer cell lines. For example, a derivative showed an IC50 value of 1.38μM against human triple-negative breast cancer cells . The mechanisms of action include:
- Induction of apoptosis through the PI3K/Akt signaling pathway.
- Inhibition of angiogenesis and metastasis .
Anti-inflammatory Effects
Diosmin and its derivatives have demonstrated anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines and mediators. The compound has been shown to reduce edema and inflammation in animal models, suggesting its potential use in treating inflammatory diseases .
Antioxidant Activity
The antioxidant capacity of this compound has also been evaluated. It was found to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases such as cancer and neurodegenerative disorders .
Study on Cancer Cell Lines
A comprehensive study evaluated the effects of various diosmin derivatives on different cancer cell lines. The results indicated that modifications at specific positions on the flavonoid backbone significantly enhanced cytotoxicity. For instance, derivatives with hydroxyl substitutions exhibited stronger activity compared to their methoxy counterparts .
Clinical Applications
Clinical trials involving diosmin have shown promise in managing chronic venous insufficiency (CVI) and hemorrhoids. Patients treated with diosmin reported significant improvements in symptoms compared to placebo groups . The compound's ability to improve microcirculation and reduce venous inflammation is believed to be key in these therapeutic effects.
属性
分子式 |
C42H46O22 |
|---|---|
分子量 |
902.8 g/mol |
IUPAC 名称 |
[(2S,3R,4R,5R,6R)-4,5-diacetyloxy-2-methyl-6-[[(3R,5S,6S)-3,4,5-triacetyloxy-6-[2-(3-acetyloxy-4-methoxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]oxan-3-yl] acetate |
InChI |
InChI=1S/C42H46O22/c1-17-35(56-19(3)44)37(58-21(5)46)39(60-23(7)48)41(54-17)53-16-33-36(57-20(4)45)38(59-22(6)47)40(61-24(8)49)42(64-33)62-26-13-27(50)34-28(51)15-30(63-32(34)14-26)25-10-11-29(52-9)31(12-25)55-18(2)43/h10-15,17,33,35-42,50H,16H2,1-9H3/t17-,33?,35+,36+,37+,38?,39+,40-,41+,42+/m0/s1 |
InChI 键 |
AHLLVTNGGBIOSS-YNKIJSDASA-N |
手性 SMILES |
C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)OCC2[C@H](C([C@@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)OC(=O)C)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)OC(=O)C)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















